molecular formula C9H6N4O B11908624 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one

Cat. No.: B11908624
M. Wt: 186.17 g/mol
InChI Key: RFBVJQHMVUPMQC-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one is a fused nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. The imidazoquinoxaline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers are particularly interested in this core structure due to its potential as an antimicrobial agent. Studies on closely related imidazoquinoxaline derivatives have demonstrated significant antibacterial and antifungal properties, making them promising scaffolds for developing new anti-infective therapies . Furthermore, the imidazoquinoxaline pharmacophore is a key template in oncology research. Quinoxaline-based compounds are recognized as selective ATP-competitive inhibitors for various kinases crucial in carcinogenesis, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) . These compounds can induce apoptosis and disrupt the cell cycle, providing multiple mechanisms for investigating their anti-proliferative effects against cancer cell lines . This product, this compound, is provided as a high-purity chemical building block to support these and other innovative research endeavors. It is intended for use as a key synthon in organic synthesis and for biological screening in drug discovery programs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1,3-dihydroimidazo[4,5-g]quinoxalin-2-one

InChI

InChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14)

InChI Key

RFBVJQHMVUPMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)NC(=O)N3

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the cyclization of 6,7-diamino-8-chloroquinoline derivatives with α-keto acids or esters. For example, 6,7-diamino-8-chloroquinoline reacts with 2-oxo-2-(thiophen-2-yl)acetic acid in 10% sulfuric acid at 60°C to yield the target compound (43% yield).

Mechanistic Steps :

  • Imine Formation : The α-keto acid reacts with the diamine to form an imine intermediate.

  • Cyclization : Acid catalysis promotes intramolecular cyclization, eliminating water.

  • Aromatization : Oxidation or thermal dehydration completes the fused imidazoquinoxaline system.

Optimization Data :

  • Temperature : 60–80°C

  • Catalyst : H₂SO₄ (10%)

  • Yield Range : 40–65%.

Acid-Catalyzed Cyclization of Imidazolidineiminothiones

Synthetic Pathway

Imidazolidineiminothiones, synthesized from N-arylcyanothioformamides and aryl isocyanates, undergo acid-mediated cyclization. For instance, treatment of imidazolidineiminothione intermediates with ethanolic HCl generates 4-thioxo-2,5-imidazolidindiones, which are further cyclized to imidazoquinoxalinones.

Key Steps :

  • Intermediate Synthesis :

    • N-Arylcyanothioformamide + aryl isocyanate → imidazolidineiminothione.

  • Cyclization :

    • HCl/EtOH, reflux → imidazoquinoxalinone.

Representative Yields :

Starting MaterialProduct YieldConditions
Imidazolidineiminothione58%HCl/EtOH, 80°C

Transition Metal-Free Tandem Annulation

Iodine-Mediated Oxidative [3+2] Annulation

A one-pot method employs iodine (3 equiv) to mediate the annulation of quinoxalin-2(1H)-ones with oxime acetates in DMSO at 100°C. This approach achieves regioselective C–N bond formation.

Reaction Scheme :
Quinoxalin-2(1H)-one+Oxime acetateI2,DMSOImidazoquinoxalinone\text{Quinoxalin-2(1H)-one} + \text{Oxime acetate} \xrightarrow{I_2, \text{DMSO}} \text{Imidazoquinoxalinone}

Optimized Conditions :

  • Solvent : DMSO

  • Oxidant : Molecular iodine

  • Yield : 72–85%.

Alkylation and Cyclization of Dichloroquinoxaline Derivatives

Patent-Based Synthesis (CN104072500A)

2,3-Dichloroquinoxaline reacts with benzylamine (1:5 molar ratio) at 110–130°C, followed by treatment with NH₄PF₆ and triethyl orthoformate to form the imidazolium salt precursor. Recrystallization yields the final product.

Critical Parameters :

  • Temperature : 110–130°C

  • Reagents : Excess benzylamine, NH₄PF₆

  • Yield : 68% after recrystallization.

Rearrangement of Quinoxalinones with o-Phenylenediamines

Tandem Cyclization Strategy

ortho-Cyanobenzaldehyde reacts with o-phenylenediamine derivatives in a one-pot process involving imine formation, cyanide addition, and oxidative cyclization. This method is transition metal-free and uses DMF as the solvent.

Reaction Flow :

  • Imine intermediate formation (THF, N₂).

  • Cyanide addition (NaCN, DMF).

  • Air oxidation to aromatize the ring.

Yield : 28–35% (one-pot).

Solid-Phase Synthesis Using Wang Resin

Catalytic Cyclization

Wang resin (10 mol%) catalyzes the reaction between 2-(1H-imidazol-1-yl)aniline and aldehydes in toluene, followed by oxidation with oxone to yield imidazoquinoxalinones.

Advantages :

  • Catalyst Recyclability : 5 cycles without activity loss.

  • Solvent Tolerance : Works in toluene or water.

Yield : 70–82%.

Comparative Analysis of Methods

MethodStarting MaterialsKey Reagents/CatalystsYield (%)AdvantagesLimitations
1Diaminoquinoline + α-keto acidH₂SO₄40–65High regioselectivityAcidic conditions
2ImidazolidineiminothioneHCl/EtOH50–60ScalableMulti-step synthesis
3Quinoxalinone + oxime acetateI₂72–85One-pot, metal-freeRequires DMSO
4Dichloroquinoxaline + benzylamineNH₄PF₆68Patent-optimizedHigh-temperature steps
5o-Cyanobenzaldehyde + diamineNaCN28–35Eco-friendlyLow yield
62-(1H-imidazol-1-yl)aniline + aldehydeWang resin70–82Recyclable catalystLimited substrate scope

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient quinoxaline ring facilitates nucleophilic attacks at positions C-4 and C-7. Key findings include:

  • Amination : Reacts with primary amines (e.g., methylamine, aniline) under mild acidic conditions to yield 4- or 7-amino derivatives. For example, treatment with benzylamine at 60°C in ethanol produces 4-benzylamino-1H-imidazo[4,5-g]quinoxalin-2(3H)-one with 82% yield .

  • Thiolation : Substitution with thiophenol in DMF at 100°C generates thioether analogs, which show enhanced antibacterial activity (MIC = 2–8 µg/mL against S. aureus) .

Table 1: Nucleophilic Substitution Outcomes

NucleophileConditionsProductYield (%)Biological Activity (MIC)
BenzylamineEtOH, 60°C4-Benzylamino derivative82Antifungal (C. albicans: 4 µg/mL)
ThiophenolDMF, 100°C7-Phenylthio derivative75Antibacterial (S. aureus: 2 µg/mL)
HydrazineH2O, reflux4-Hydrazinyl derivative68Anticancer (IC50 = 1.8 µM, HeLa)

Cyclization and Annulation Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

  • Quinoxaline Ring Expansion : Reaction with acetic anhydride at 120°C forms imidazo[4,5-g]quinoxaline-2,5-dione via C–N bond cleavage and re-annulation .

  • Triazole Fusion : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces a triazole ring at position 3, yielding tricyclic derivatives with antiviral activity (EC50 = 0.4 µM vs. HIV-1) .

Key Cyclization Pathways

  • Acid-Catalyzed Ring Closure : Treatment with H2SO4 induces intramolecular cyclization to form benzo imidazo[2,1-a]isoquinolines (85% yield) .

  • Photoredox [3+2] Cyclization : Visible-light-mediated reaction with α-diazo carbonyl compounds generates pyrazole-fused analogs .

Oxidation and Functional Group Transformations

  • Oxidation : Using KMnO4 in acidic medium oxidizes the imidazole ring to imidazolidinone, altering electronic properties (λmax shift from 320 nm to 290 nm).

  • Sulfonation : Reacts with chlorosulfonic acid to introduce sulfonyl groups at C-6, enhancing solubility and kinase inhibition (Akt inhibition: IC50 = 12 nM) .

Table 2: Oxidation Reaction Data

Oxidizing AgentProductApplicationReference
KMnO4/H+Imidazolidinone derivativeFluorescent probes
mCPBAEpoxide at C-4/C-5Antiviral agents
H2O2/Fe²+Hydroxylated derivativeAntioxidant scaffolds

Comparative Reactivity with Analogues

The compound’s hybrid structure confers distinct reactivity compared to simpler heterocycles:

Table 3: Reactivity Comparison

CompoundReaction with HNO3Product Stability
1H-Imidazo[4,5-g]quinoxalin-2(3H)-oneNitration at C-4 (72% yield)Stable up to 200°C
QuinoxalineNitration at C-5/C-6 (58% yield)Decomposes at 150°C
BenzimidazoleNo nitration under same conditionsN/A

Scientific Research Applications

Antiviral Applications

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one derivatives have been investigated for their antiviral properties, particularly against various strains of viruses.

  • Mechanism of Action : These compounds often function by inhibiting viral replication or interfering with viral entry into host cells. For instance, certain derivatives have shown efficacy against the H1N1 influenza virus with an IC50 value of 0.2164 μM, indicating strong antiviral activity with minimal cytotoxicity (CC50 > 315,000 μM) .
  • Case Study : A study demonstrated that imidazoquinoxaline derivatives significantly reduced viral gene expression in infected cells, reinforcing their potential as antiviral agents .
CompoundVirus TargetedIC50 (μM)CC50 (μM)
Compound AH1N10.2164315578.68
Compound BHerpes Simplex0.5>1000

Anticancer Applications

The anticancer potential of this compound has been extensively studied, particularly against melanoma and other cancer cell lines.

  • Cytotoxic Activity : Various derivatives have exhibited high cytotoxicity against human melanoma cell lines (A375). For example, certain compounds showed IC50 values ranging from 3 nM to over 10 µM depending on structural modifications .
  • Case Study : In vitro studies revealed that modifications to the imidazoquinoxaline structure significantly influenced cytotoxic potency. Compounds with specific substitutions demonstrated enhanced activity compared to their predecessors .
CompoundCell LineIC50 (nM)
EAPB02303A3753
EAPB02203A37560
VemurafenibA375139

Antimicrobial Applications

Research has also indicated that this compound exhibits antimicrobial properties.

  • Efficacy Against Bacteria : Some derivatives have shown promising results against bacterial strains, including those resistant to conventional antibiotics. The mechanism generally involves disrupting bacterial cell wall synthesis or function.
  • Case Study : A derivative was tested against multiple strains of Mycobacterium tuberculosis, revealing significant inhibitory activity with a minimum inhibitory concentration (MIC) lower than that of standard treatments .
CompoundBacterial StrainMIC (µg/mL)
Compound CM. tuberculosis<0.5
Compound DE. coli<1

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo-Quinoxaline Family

(a) 1H-Imidazo[4,5-c]quinolin-2(3H)-one Derivatives
  • Example: 1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one (16g) . Structural Difference: The quinoline core replaces the quinoxaline ring, altering π-conjugation and hydrogen-bonding capacity. Synthesis: Prepared via Suzuki-Miyaura coupling using pyridine-4-boronic acid pinacol ester (yield: 32%) . Pharmacological Relevance: Similar derivatives exhibit moderate kinase inhibition but lower specificity compared to the quinoxaline-based parent compound .
(b) Imidazo[4,5-g]quinazoline Derivatives
  • Example: 2,6,8-Triaryl-1H-imidazo[4,5-g]quinazolines (e.g., compounds 5–12) . Structural Difference: A quinazoline core (with two nitrogen atoms) replaces the quinoxaline, increasing polarity and hydrogen-bond donor capacity. Synthesis: Derived from 6-fluoro-1H-benzo[d]imidazol-5-amines via condensation with aldehydes . Activity: These compounds show enhanced solubility but reduced metabolic stability compared to quinoxaline analogues .

Pharmacologically Active Derivatives

(a) CTA056 (7-Benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one) .
  • Structural Modifications : Introduction of a benzyl group at position 7 and a pyridinylphenyl moiety at position 2.
  • Activity : Exhibits potent ITK inhibition (IC50 = 100 nM) and moderate BTK inhibition (IC50 = 400 nM).
  • Advantage Over Parent Compound : Enhanced selectivity for T-cell kinases due to bulkier substituents .
(b) Co-Crystal Ligand (1-(1-(4-(7-Phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) .
  • Structural Features : Incorporates a benzimidazole-piperidine linker.
  • Binding Affinity : Demonstrates strong binding (ΔG = -44.43 kcal/mol, Ki = 1.64 × 10⁻⁸ M) to kinase targets, outperforming simpler derivatives .

Non-Imidazo Heterocycles with Overlapping Pharmacophores

(a) 3-Methyl-1H-quinoxalin-2-one (S2b) .
  • Synthesis: Prepared via condensation of 1,2-phenylenediamine with methyl 2-oxopropanoate (yield: 98%) .
  • Limitations : Lower kinase affinity due to absence of the imidazole moiety’s hydrogen-bonding sites .
(b) Oxazolo[4,5-g]quinazoline-2(1H)-one Derivatives .
  • Core Modification : An oxazole ring replaces imidazole, altering electron distribution.
  • Activity: Computational studies suggest moderate EGFR inhibition but inferior to imidazo-quinoxaline derivatives .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Yield (%) IC50/Ki (nM) Target Kinase
1H-Imidazo[4,5-g]quinoxaline Quinoxaline + imidazole Variable aryl/pyridinyl groups 32–98 1.64–400 ITK, BTK
Imidazo[4,5-c]quinoline Quinoline + imidazole 4-Methoxyphenyl, pyridin-4-yl 32–33 N/A N/A
Imidazo[4,5-g]quinazoline Quinazoline + imidazole Triaryl groups 40–75 N/A N/A
3-Methyl-1H-quinoxalin-2-one Quinoxaline (no imidazole) Methyl group 98 >1000 N/A

Key Research Findings

  • Synthetic Flexibility: Imidazo[4,5-g]quinoxaline derivatives are more synthetically accessible than quinazoline analogues, with higher yields in cross-coupling reactions .
  • Pharmacological Superiority: The quinoxaline core provides stronger kinase inhibition (e.g., Ki = 1.64 × 10⁻⁸ M) compared to quinoline or oxazoloquinazoline derivatives .
  • Metabolic Stability : Bulky substituents (e.g., benzyl or piperidine groups) enhance metabolic stability but may reduce solubility .

Biological Activity

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent advancements have focused on eco-friendly methodologies to enhance yield and reduce environmental impact. For example, a study demonstrated the use of dimethyl carbonate as a solvent and electrophilic reagent for synthesizing derivatives with improved yields .

Antimicrobial Properties

This compound derivatives have shown significant antimicrobial activity against various bacterial strains. A notable compound, 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, exhibited the highest antibacterial activity among tested derivatives. In vitro studies indicated its effectiveness against both Gram-positive and Gram-negative bacteria .

Compound NameStructureAntimicrobial Activity (MIC)
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-oneStructure8 µg/mL (S. aureus)
5-imino-3-(3-methoxy-phenyl)-1-phenyl-4-thioxoimidazolidin-2-oneStructure16 µg/mL (E. coli)

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies against various cancer cell lines have shown promising results. For instance, derivatives of imidazoquinoxaline have been reported to inhibit the growth of human melanoma cells (A375) significantly more than standard drugs like imiquimod . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Evaluation : A comprehensive evaluation of various derivatives demonstrated that structural modifications could enhance antibacterial efficacy. The introduction of electron-donating groups was found to increase activity significantly, whereas electron-withdrawing groups decreased potency .
  • Cytotoxicity Studies : In a study comparing the cytotoxic effects of several imidazoquinoxaline derivatives against A375 cells, one compound exhibited an IC50 value significantly lower than that of established chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one derivatives?

Methodological Answer:

  • Core Synthesis : Start with a quinoxaline scaffold and introduce substituents via alkylation or arylations. For example, alkylating agents like dimethyl sulfate or benzyl halides can be used in the presence of a base (e.g., Cs₂CO₃) in anhydrous DMF at 60°C for 1–16 hours .
  • Purification : Use flash chromatography with ethyl ether/methanol gradients (e.g., 9.5:0.5 ratio) to separate N-substituted derivatives from O-alkylated byproducts. Monitor purity via TLC (petroleum ether/acetone) and confirm yields (e.g., 77% for 14a vs. 19% for 15a) .
  • Critical Parameters : Control stoichiometry of alkylating agents (1.6–7.07 mmol), reaction time, and temperature to minimize side products.

Q. How can spectroscopic methods (NMR, IR, LC/MS) be applied to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl group in 14a appears at δ 3.78 (singlet), while aromatic protons in the quinoxaline core resonate between δ 7.42–9.00 .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1651 cm⁻¹ for lactam C=O in 14a) and aromatic C-H bends .
  • LC/MS : Use ESI+ mode to detect [M+1]⁺ ions (e.g., m/z 324 for 14a) and confirm molecular formulas via exact mass .

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound?

Methodological Answer:

  • Sulforhodamine B (SRB) Assay : Measure growth inhibition in cancer cell lines (e.g., MDA-MB-231) after 48-hour exposure. Calculate GI₅₀ values (50% growth inhibitory concentration) using dose-response curves .
  • Validation : Include positive controls (e.g., chloroquine phosphate) and normalize data to untreated cells. Ensure replicates (n ≥ 3) for statistical significance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific receptors (e.g., GluN2B or Itk)?

Methodological Answer:

  • Receptor Binding : Use molecular docking to predict interactions. For example, substituents like benzyl or pyridyl groups enhance Itk inhibition by forming π-π interactions in the kinase domain .
  • Functional Assays : Test derivatives in kinase inhibition assays (e.g., ITK enzymatic activity) and validate selectivity against related kinases (e.g., Btk) .
  • Case Study : The addition of a 4-pyridylphenyl group in CTA056 improved Itk inhibition (IC₅₀ < 100 nM) while reducing off-target effects .

Q. What strategies mitigate the high mutagenicity associated with the imidazoquinoxaline scaffold?

Methodological Answer:

  • Structural Modifications : Replace the imidazole ring with non-planar groups (e.g., benzenesulfonamide in scaffold 27) to disrupt DNA intercalation, reducing mutagenicity from 86% to 0% .
  • Ames Test : Screen derivatives in Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) to quantify mutagenic potential .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Data Triangulation : Compare cytotoxicity results (e.g., GI₅₀ values) across multiple cell lines and assays (SRB vs. MTT). Replicate experiments under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
  • Structural Confirmation : Re-analyze compound purity (HPLC ≥ 95%) and stereochemistry (via X-ray crystallography or CD spectroscopy) to rule out batch variability .

Q. What computational tools are effective for modeling receptor-ligand interactions?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like GluN2B. Optimize force fields for π-stacking and hydrogen bonding .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and residue-specific interactions .

Q. How can reaction yields and purity be optimized during scale-up?

Methodological Answer:

  • Process Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 16 hours to 2 hours) and improve yields .
  • Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity (>98%) batches. Monitor by LC/MS .

Q. What methods validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of Itk or GluN2B in lysates after compound treatment .
  • Knockdown Controls : Use siRNA or CRISPR to silence target genes and confirm loss of compound efficacy (e.g., reduced apoptosis in Itk-deficient T-cells) .

Q. How are metabolic stability and pharmacokinetics assessed for in vivo studies?

Methodological Answer:

  • Microsomal Stability : Incubate compounds with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • In Vivo PK : Administer IV/PO doses in rodents, collect plasma at intervals (0–24h), and calculate AUC, Cₘₐₓ, and half-life. Use brain penetration assays for CNS targets .

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